molecular formula C42H35Si3 B14340943 CID 13510765

CID 13510765

Katalognummer: B14340943
Molekulargewicht: 624.0 g/mol
InChI-Schlüssel: MCWQEDUDMFUUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 13510765 is a chemical entity with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 13510765 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:

    Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified using techniques such as crystallization or distillation.

    Final Reaction: The intermediate is further reacted with other reagents to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using industrial-scale chromatography or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

CID 13510765 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Requires reducing agents and may need an inert atmosphere to prevent unwanted side reactions.

    Substitution: Requires nucleophiles or electrophiles depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce oxidized derivatives with additional oxygen atoms.

    Reduction: Can produce reduced derivatives with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Can produce substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 13510765 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 13510765 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Eigenschaften

Molekularformel

C42H35Si3

Molekulargewicht

624.0 g/mol

InChI

InChI=1S/C42H35Si3/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42/h1-35H

InChI-Schlüssel

MCWQEDUDMFUUOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si]([Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.